molecular formula C9H18O2 B592562 Nonanoic-D17 acid CAS No. 130348-94-6

Nonanoic-D17 acid

Cat. No. B592562
CAS RN: 130348-94-6
M. Wt: 175.345
InChI Key: FBUKVWPVBMHYJY-OISRNESJSA-N
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Description

Nonanoic-D17 acid, also known as Pelargonic acid-d17, is a deuterated version of Nonanoic acid . Nonanoic acid is a naturally-occurring saturated fatty acid with nine carbon atoms . It has been found to significantly reduce translocation, enhance activity, and remarkably increase the secretion of porcine β-defensins 1 (pBD-1) and pBD-2 .


Molecular Structure Analysis

Nonanoic-D17 acid has the molecular formula C9H18O2 . The structure includes a nine-carbon chain, with a carboxylic acid group at one end . The ‘D17’ indicates that 17 of the hydrogen atoms in the molecule are replaced by deuterium, an isotope of hydrogen .


Physical And Chemical Properties Analysis

Nonanoic-D17 acid has a molecular weight of 175.34 g/mol . Other physical and chemical properties such as appearance, odor, pH, melting point, boiling point, flash point, and solubility are not available in the retrieved sources .

Scientific Research Applications

Food and Beverage Industry

Nonanoic-D17 acid is used as a reference standard for unparalleled analytical testing within the food and beverage sector . It is also used as a flavoring agent in food products, providing a fruity or nutty flavor .

Cosmetics and Personal Care Products

In the cosmetics industry, Nonanoic-D17 acid is utilized in personal care products as a fragrance ingredient due to its distinctive odor .

Marine and Atmospheric Chemistry

The partitioning of medium-chain fatty acid surfactants such as Nonanoic-D17 acid between the bulk phase and the air/water interface is of interest to a number of fields including marine and atmospheric chemistry . The surface adsorption of Nonanoic-D17 acid and its conjugate base is quantitatively investigated at various pH values, surfactant concentrations and the presence of salts .

Surface Chemistry

Nonanoic-D17 acid is less acidic at the surface compared to in the bulk solution with a pKa shift of 1.1 ± 0.6, yielding a predicted surface pKa of 5.9 ± 0.6 . A thermodynamic cycle for Nonanoic-D17 acid and its conjugate base between the air/water interface and the bulk phase can therefore be established .

Ocean/Atmosphere Interface Studies

The deprotonated medium-chain fatty acids under ocean conditions can also be present within the sea surface microlayer (SSML) present at the ocean/atmosphere interface due to the stabilization effect of the salts in the ocean . This allows the transfer of these species into sea spray aerosols (SSAs) .

Predictive Modeling

A framework with which the behavior of partially soluble species at the air/water interface can be predicted from surface adsorption models and the surface pKa can be predicted from MD simulations .

Safety and Hazards

While specific safety and hazard information for Nonanoic-D17 acid is not available in the retrieved sources, general precautions for handling similar chemical substances include using personal protective equipment, avoiding breathing vapors, mist or gas, ensuring adequate ventilation, and preventing leakage or spillage .

properties

IUPAC Name

2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecadeuteriononanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O2/c1-2-3-4-5-6-7-8-9(10)11/h2-8H2,1H3,(H,10,11)/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBUKVWPVBMHYJY-OISRNESJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nonanoic-D17 acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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